molecular formula C19H16Cl2N2O B14183259 [4-(5-{[(3,4-Dichlorophenyl)methyl]amino}pyridin-3-yl)phenyl]methanol CAS No. 920529-84-6

[4-(5-{[(3,4-Dichlorophenyl)methyl]amino}pyridin-3-yl)phenyl]methanol

Cat. No.: B14183259
CAS No.: 920529-84-6
M. Wt: 359.2 g/mol
InChI Key: IBLYXYSKBLCSNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(5-{[(3,4-Dichlorophenyl)methyl]amino}pyridin-3-yl)phenyl]methanol is a complex organic compound with significant potential in various scientific fields. This compound features a pyridine ring substituted with a 3,4-dichlorophenylmethylamino group and a phenylmethanol group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(5-{[(3,4-Dichlorophenyl)methyl]amino}pyridin-3-yl)phenyl]methanol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dichlorophenylacetonitrile with lithium aluminum hydride (LiAlH4) in dry diethyl ether under nitrogen atmosphere to produce 3,4-dichlorophenethylamine . This intermediate can then be further reacted with pyridine derivatives under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(5-{[(3,4-Dichlorophenyl)methyl]amino}pyridin-3-yl)phenyl]methanol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines.

Scientific Research Applications

[4-(5-{[(3,4-Dichlorophenyl)methyl]amino}pyridin-3-yl)phenyl]methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules make it a valuable tool for studying biochemical pathways and enzyme functions.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific receptors or enzymes.

    Industry: The compound’s unique chemical properties are utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(5-{[(3,4-Dichlorophenyl)methyl]amino}pyridin-3-yl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(5-{[(3,4-Dichlorophenyl)methyl]amino}pyridin-3-yl)phenyl]methanol apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.

Properties

CAS No.

920529-84-6

Molecular Formula

C19H16Cl2N2O

Molecular Weight

359.2 g/mol

IUPAC Name

[4-[5-[(3,4-dichlorophenyl)methylamino]pyridin-3-yl]phenyl]methanol

InChI

InChI=1S/C19H16Cl2N2O/c20-18-6-3-14(7-19(18)21)9-23-17-8-16(10-22-11-17)15-4-1-13(12-24)2-5-15/h1-8,10-11,23-24H,9,12H2

InChI Key

IBLYXYSKBLCSNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC(=CN=C2)NCC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.